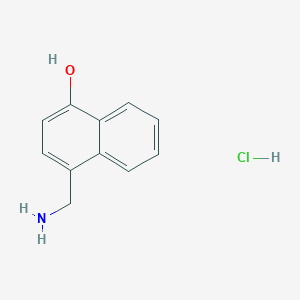

4-(Aminomethyl)naphthalen-1-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)naphthalen-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10;/h1-6,13H,7,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLFDMFSGRNMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Aminomethyl Naphthalen 1 Ol Hydrochloride

Direct Aminomethylation Reactions on Naphthalene (B1677914) Scaffolds

Direct aminomethylation offers a convergent approach to constructing the target molecule by forming the key carbon-nitrogen bond directly on the naphthalene ring. Two principal methods for this transformation are the Mannich-type reaction and reductive amination.

Mannich-Type Reactions for Aminomethyl Group Introduction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine or ammonia (B1221849). mdpi.com In the context of synthesizing 4-(aminomethyl)naphthalen-1-ol (B3058282), 1-naphthol (B170400) serves as the active hydrogen-containing substrate. The reaction with formaldehyde and ammonia or a suitable amine equivalent leads to the introduction of the aminomethyl group.

The selection of the amine component is crucial. While ammonia can be used to directly introduce the -CH2NH2 group, the reaction can sometimes lead to the formation of secondary and tertiary amines. taylorandfrancis.com The use of protected amine equivalents or subsequent deprotection steps might be necessary to achieve the desired primary amine.

Reductive Amination Approaches

Reductive amination provides an alternative route for the direct introduction of the aminomethyl group. This two-step, often one-pot, process involves the reaction of a carbonyl group with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org For the synthesis of 4-(aminomethyl)naphthalen-1-ol, the precursor would be 4-hydroxy-1-naphthaldehyde (B1296455).

The initial step is the condensation of 4-hydroxy-1-naphthaldehyde with ammonia to form the corresponding imine. This is followed by the in-situ reduction of the imine using a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), as well as catalytic hydrogenation. libretexts.orgacsgcipr.orgmasterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of the aldehyde. Sodium cyanoborohydride is often favored due to its mild nature and its ability to selectively reduce imines at neutral or slightly acidic pH. wikipedia.org

Synthesis via Precursor Modification

Derivatization from 4-Amino-1-naphthol (B40241) Analogues

A plausible synthetic strategy involves the utilization of 4-amino-1-naphthol as a starting material. A multi-step process can be envisioned where the amino group is first protected, followed by a reaction to introduce the methyl component, and finally deprotection. A more direct approach could involve the reduction of a suitable functional group. For instance, if a 4-cyano-1-naphthol precursor were available, its reduction would yield the desired aminomethyl group.

A patented method describes the preparation of 4-amino-1-naphthol ethers, which involves the conversion of 1-naphthol ethers to the corresponding 4-acetamino-1-naphthol ethers, followed by the cleavage of the acyl group. google.com While this patent focuses on amino-naphthol ethers, the underlying principle of modifying a C4-nitrogen functionality on a 1-naphthol scaffold is relevant.

Convergent and Divergent Synthetic Pathways

The synthesis of functionalized naphthalene derivatives like 4-(aminomethyl)naphthalen-1-ol hydrochloride can be designed using either convergent or divergent strategies.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. researchgate.net In the context of our target molecule, a convergent approach could involve the synthesis of a protected 4-aminomethyl-naphthalene fragment and a separate 1-hydroxynaphthalene precursor, followed by their coupling. However, for a relatively small molecule like 4-(aminomethyl)naphthalen-1-ol, a linear or semi-convergent approach is more common.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related compounds. researchgate.netnih.gov For instance, a common precursor like 4-formyl-1-naphthol could be used not only for the reductive amination pathway to the target compound but also as a starting point for the synthesis of other derivatives with different functional groups at the C4 position. This strategy is particularly efficient for creating a library of related compounds for further research.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of the final product, this compound. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and reaction time.

For Mannich-type reactions , the choice of catalyst can significantly influence the reaction rate and selectivity. While the reaction can proceed without a catalyst, acidic or basic catalysts are often employed. A comparative study of various catalysts for the synthesis of related amidoalkyl naphthols showed that the catalyst choice impacts the yield significantly. researchgate.net For instance, in the synthesis of amidoalkyl naphthols, catalysts like sulfanilic acid-functionalized silica-coated nano-Fe3O4 particles have been used for solvent-free reactions. rsc.org The optimization of solvent is also crucial; while polar protic solvents like ethanol (B145695) are common, solvent-free conditions have also been explored to develop more environmentally friendly protocols. mdpi.com

In reductive amination , the pH of the reaction medium is a critical parameter for the formation of the imine intermediate. The choice of the reducing agent and its stoichiometry also needs careful optimization to ensure complete reduction of the imine without affecting other functional groups.

The final purity of this compound is highly dependent on the purification method. Recrystallization is a common technique to purify the final hydrochloride salt, and the choice of solvent system for recrystallization needs to be optimized to effectively remove impurities.

Below is a hypothetical data table illustrating the optimization of a Mannich-type reaction for a closely related aminomethylnaphthol, showcasing the effect of different parameters on the reaction yield.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 80 | 24 | 45 |

| 2 | p-TSA (10) | Ethanol | 80 | 12 | 65 |

| 3 | L-proline (20) | Ethanol | 80 | 18 | 72 |

| 4 | p-TSA (10) | Toluene | 110 | 10 | 58 |

| 5 | L-proline (20) | Solvent-free | 100 | 8 | 85 |

Stereoselective Synthesis of Enantiomeric Forms

While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the available literature, the principles for achieving enantioselectivity in the synthesis of related chiral aminonaphthols and naphthylamines are well-established and can be applied analogously. The chirality in these molecules can arise from a stereocenter at the carbon bearing the amino and naphthyl groups, or from axial chirality in certain binaphthyl derivatives.

For compounds with a stereocenter, such as those that would be formed if a substituted aldehyde were used in a Betti-type reaction, several stereoselective strategies have been developed. These methods often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. For instance, chiral phosphoric acids have been successfully employed as catalysts in the enantioselective C-H amination of 2-naphthylamine (B18577) derivatives, leading to the formation of axially chiral products with high enantioselectivity. nih.govresearchgate.net This approach relies on the formation of a chiral environment around the reactants, directing the nucleophilic attack to one face of the electrophile.

Another common strategy is the use of chiral amines as one of the components in the multicomponent reaction. mtak.hu When a chiral amine is used, it can induce diastereoselectivity in the product formation. The resulting diastereomers can then be separated, and the chiral auxiliary can potentially be removed to yield the enantiomerically enriched target compound. Research by Palmieri et al. demonstrated a practical procedure for the stereoselective synthesis of functionalized secondary and tertiary aminoalkylnaphthols by reacting 2-naphthol (B1666908) with chiral amines and aldehydes. nih.gov

Furthermore, enzymatic resolutions or the use of chiral resolving agents are classical methods to separate enantiomers of a racemic mixture of aminonaphthols. Although not a synthetic strategy to control the initial formation of stereoisomers, resolution is a viable path to obtaining enantiomerically pure forms.

Given the structural simplicity of 4-(aminomethyl)naphthalen-1-ol, where the aminomethyl group itself does not create a chiral center unless further substituted, the direct application of these stereoselective methods might be more relevant to more complex derivatives. However, the broader research into the stereoselective synthesis of naphthylamines and aminonaphthols provides a robust framework for designing synthetic routes to chiral analogs of this compound. nih.govmtak.hu

Data on Synthetic Methodologies

The following table summarizes general conditions and findings for the synthesis of aminonaphthol derivatives through multicomponent reactions, which are analogous to the potential synthesis of 4-(aminomethyl)naphthalen-1-ol.

| Reaction Type | Reactants | Catalyst/Conditions | Key Findings | Yields |

| Mannich-type Reaction | 1-Naphthol, Formaldehyde, Amine | Acid or Base catalyst | Efficient C-C bond formation at the position ortho to the hydroxyl group. | Moderate to High |

| Betti Reaction | 2-Naphthol, Aryl Aldehydes, Amines | Solvent-free, 60°C | Synthesis of aminobenzylnaphthols; can lead to mixtures of enantiomers with chiral amino acids. nih.gov | Moderate to Excellent |

| Catalytic Aminomethylation | Naphthol, Amine, Formaldehyde Source | Various Lewis or Brønsted acids | Provides access to a wide range of aminoalkyl naphthols. orientjchem.org | Good to Excellent |

| Enantioselective C-H Amination | N-Aryl-2-naphthylamines, Azodicarboxylates | Chiral Phosphoric Acids | Construction of atroposelective naphthalene-1,2-diamines. nih.govresearchgate.net | High yields and ee |

| Diastereoselective Synthesis | Naphthol, Aldehyde, Chiral Amine | Solvent-free, heating | Formation of diastereomeric aminonaphthols that can be separated. nih.govmtak.hu | 45-95% |

Chemical Reactivity and Derivatization Studies of 4 Aminomethyl Naphthalen 1 Ol Hydrochloride

Reactions Involving the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) in 4-(aminomethyl)naphthalen-1-ol (B3058282) hydrochloride is a primary amine, which exhibits characteristic nucleophilic properties. This allows for a variety of derivatization reactions, including acylation, alkylation, condensation to form Schiff bases, and oxidation-reduction pathways.

Acylation and Alkylation Reactions

The primary amine of the aminomethyl group readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction conditions can be controlled to achieve selective N-acylation without affecting the hydroxyl group.

Similarly, the aminomethyl group can be alkylated using alkyl halides. The degree of alkylation, yielding secondary or tertiary amines, can be controlled by the stoichiometry of the alkylating agent and the reaction conditions. In some cases, exhaustive alkylation can lead to the formation of quaternary ammonium (B1175870) salts. Selective N-alkylation of aminophenols has been demonstrated by first protecting the amino group, for instance, through imination, followed by alkylation and subsequent hydrolysis of the protecting group.

Table 1: Examples of Acylation and Alkylation Reactions of Primary Amines

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl chloride (R-COCl) | N-acyl derivative (Amide) |

| Acylation | Acid anhydride ((RCO)₂O) | N-acyl derivative (Amide) |

Condensation Reactions and Schiff Base Formation

The primary amine of the aminomethyl group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wjpsonline.com This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. Schiff bases are versatile intermediates in organic synthesis and can be further reduced to form stable secondary amines. The formation of Schiff bases is a reversible reaction, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. Schiff bases derived from naphthol derivatives have been synthesized and investigated for their potential biological activities. nih.gov

General Reaction for Schiff Base Formation:

R-CHO + H₂N-CH₂-Naphthyl-OH ⇌ R-CH=N-CH₂-Naphthyl-OH + H₂O (Aldehyde) + (4-(Aminomethyl)naphthalen-1-ol) ⇌ (Schiff Base) + (Water)

Oxidation and Reduction Pathways

The aminomethyl group is generally stable to mild oxidizing agents. However, under specific conditions, oxidation can occur. Strong oxidizing agents may lead to the degradation of the naphthalene (B1677914) ring system. Conversely, while the aminomethyl group itself is not readily reduced, catalytic hydrogenation can be employed to reduce the naphthalene ring, depending on the catalyst and reaction conditions. More commonly, the imine functionality of Schiff bases derived from 4-(aminomethyl)naphthalen-1-ol can be selectively reduced using reducing agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary amines.

Reactions Involving the Naphthol Hydroxyl Group

The hydroxyl group (-OH) on the naphthalene ring is phenolic in nature, making it weakly acidic and a good nucleophile after deprotonation. This allows for reactions such as etherification and esterification, as well as oxidation to form quinones.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be converted into an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

Esterification of the hydroxyl group can be achieved by reacting 4-(aminomethyl)naphthalen-1-ol with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com Alternatively, acylation using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine can also yield the corresponding esters. beilstein-journals.org

Table 2: Common Etherification and Esterification Reactions

| Reaction Type | Reagent | Catalyst | Product Type |

|---|---|---|---|

| Etherification (Williamson) | Alkyl halide (R-X) | Base (e.g., NaH, K₂CO₃) | Ether |

| Esterification (Fischer-Speier) | Carboxylic acid (R-COOH) | Strong acid (e.g., H₂SO₄) | Ester |

| Esterification | Acyl chloride (R-COCl) | Base (e.g., Pyridine) | Ester |

Quinone Formation Pathways

The naphthol ring system is susceptible to oxidation, which can lead to the formation of naphthoquinones. The oxidation of 1-naphthol (B170400) derivatives can yield 1,4-naphthoquinone, a compound that forms the core structure of many natural products, including vitamin K. wikipedia.org The oxidation of 4-amino-substituted phenols and naphthols can be complex. For instance, the enzymatic or chemical oxidation of related compounds like 4-aminobutylcatechols can lead to the formation of ortho-quinones which may then tautomerize to para-quinomethanes. nih.govresearchgate.net The biodegradation of 1-naphthol is known to proceed through the formation of 1,4-naphthoquinone. wikipedia.org

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system of 4-(aminomethyl)naphthalen-1-ol is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic compounds. pearson.com The regiochemical outcome of such substitutions is dictated by the electronic properties of the two substituents already present on the ring: the hydroxyl (-OH) group at the C1 position and the aminomethyl (-CH₂NH₂) group at the C4 position.

Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (α-position) over the 2-position (β-position). pearson.comwordpress.com This preference is attributed to the greater resonance stabilization of the carbocation intermediate (the arenium ion or sigma complex) formed during α-attack, which includes more resonance structures that preserve a complete benzene (B151609) ring. wordpress.comdalalinstitute.com

In the case of 4-(aminomethyl)naphthalen-1-ol, the directing effects of the existing substituents are paramount. The hydroxyl group is a powerful activating substituent and is ortho-, para-directing. The aminomethyl group is also an activating, ortho-, para-directing group. The interplay of these groups directs incoming electrophiles to specific positions on the naphthalene nucleus.

Given that the C1 position is occupied by the hydroxyl group, its activating influence is directed towards the C2 and C4 positions (ortho) and the C5 and C7 positions (para, relative to the fusion). The aminomethyl group at C4 directs towards the C3 (ortho) and C5 (para, relative to the fusion) positions. The strongest activation is anticipated at the C2 position, which is ortho to the highly activating hydroxyl group. Position C5 also experiences activation from both groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to yield predominantly 2-substituted or 5-substituted products.

| Substituent | Position | Electronic Effect | Directing Influence | Most Activated Positions for EAS |

|---|---|---|---|---|

| Hydroxyl (-OH) | C1 | Strongly Activating | Ortho, Para | C2, C4 (blocked), C5, C7 |

| Aminomethyl (-CH₂NH₂) | C4 | Activating | Ortho, Para | C3, C5 |

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of 4-(aminomethyl)naphthalen-1-ol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions.

Naphthoxazines: The synthesis of naphthoxazine derivatives can be readily achieved using precursors containing a naphthol moiety and an amino group. One common method is an analogue of the Betti reaction, which involves the one-pot, three-component condensation of a naphthol, an aldehyde, and an amine. researchgate.netijpsr.com In the case of 4-(aminomethyl)naphthalen-1-ol, an intramolecular cyclization can be envisioned. Reaction with an aldehyde (e.g., formaldehyde) would generate an intermediate that can subsequently undergo ring closure between the amino group and the ortho-position (C2) of the activated naphthol ring, leading to the formation of a fused naphthoxazine structure. nih.gov Such reactions are often facilitated by mild conditions and can be promoted by catalysts. researchgate.net

Pyrimidines: The primary amino group in 4-(aminomethyl)naphthalen-1-ol serves as a key functional handle for the construction of fused pyrimidine rings. researchgate.net The synthesis of pyrimidines often involves the condensation of a compound containing an amino group with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its equivalent. For instance, reaction of 4-(aminomethyl)naphthalen-1-ol with acetylacetone or ethyl acetoacetate under acidic or basic conditions could lead to a condensation-cyclization sequence, ultimately yielding a dihydropyrimidine fused to the naphthalene core. Various synthetic methodologies exist for pyrimidine synthesis that could be adapted for this substrate. nih.govmdpi.commdpi.com

The reactivity of the amino and hydroxyl groups, as well as the aromatic naphthalene core, allows for the synthesis of a diverse range of other fused heterocyclic systems.

Fused Quinolines: The Skraup synthesis or related methodologies could be employed to construct a quinoline ring fused to the naphthalene system. For example, derivatization of the amino group followed by acid-catalyzed cyclization can yield complex polycyclic structures. nih.gov

Fused Pyran Rings: The phenolic hydroxyl group can be used as a starting point for the synthesis of fused pyran rings. O-alkylation with an appropriate allyl or propargyl halide, followed by an intramolecular cyclization reaction, such as a palladium-catalyzed Heck reaction, can lead to the formation of a tetracyclic pyran-fused system. espublisher.com

Fused Benzimidazoles: While requiring multiple steps, the molecule could be elaborated into precursors for fused benzimidazole systems. This would typically involve the introduction of a second amino group onto the naphthalene ring, followed by cyclization with a one-carbon synthon. mdpi.com

Metal Coordination Chemistry and Ligand Development

The presence of both nitrogen and oxygen donor atoms in 4-(aminomethyl)naphthalen-1-ol makes it an excellent candidate for use as a chelating ligand in coordination chemistry. nih.gov The spatial arrangement of the hydroxyl and aminomethyl groups allows for the formation of a stable six-membered chelate ring upon coordination to a metal ion.

The 4-(aminomethyl)naphthalen-1-ol molecule can act as a bidentate N,O-donor ligand. The deprotonated hydroxyl group (phenoxide) is a hard donor, while the neutral amino group is a borderline donor according to Hard-Soft Acid-Base (HSAB) theory. This combination allows it to form stable complexes with a wide range of transition metal ions.

Upon complexation, the ligand coordinates to a metal center through the oxygen of the phenoxide and the nitrogen of the amino group. This chelation effect, where a single ligand binds to a central atom at two or more points, results in a thermodynamically more stable complex compared to coordination with two separate monodentate ligands. The stability and geometry of the resulting complex will depend on the nature of the metal ion, including its size, charge, and d-electron configuration. nih.gov Studies on similar N,O-donor ligands show strong chelation with ions such as Cu(II), Ni(II), Co(II), and Zn(II). nih.govnih.gov

Metal complexes of 4-(aminomethyl)naphthalen-1-ol can be synthesized by reacting the hydrochloride salt of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol. nih.govekb.eg A base is typically added to deprotonate the ligand's hydroxyl group and the ammonium hydrochloride to facilitate coordination. The resulting metal complexes can be isolated as crystalline solids.

Characterization of these complexes involves a suite of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: Coordination of the amino group to the metal is evidenced by a shift in the N-H stretching and bending vibrations. The disappearance of the broad O-H stretching band of the free ligand and the appearance of a new band corresponding to the Metal-Oxygen (M-O) bond confirms the coordination of the deprotonated hydroxyl group. New bands at lower frequencies can also indicate the formation of Metal-Nitrogen (M-N) bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. Shifts in the ligand-centered π-π* and n-π* transitions upon complexation are observed. For transition metal complexes, d-d transitions may appear in the visible region, and their positions and intensities are indicative of the coordination environment (e.g., octahedral, tetrahedral, or square planar). ekb.eg

Mass Spectrometry: This technique helps in confirming the stoichiometry of the metal-ligand complex by identifying the molecular ion peak corresponding to the complex. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural elucidation, including bond lengths, bond angles, and the precise coordination geometry of the metal center. uomphysics.net

| Technique | Observation in Free Ligand | Expected Change Upon Complexation | Inference |

|---|---|---|---|

| IR Spectroscopy | Broad ν(O-H) band (~3200-3400 cm⁻¹) ν(N-H) bands (~3300-3400 cm⁻¹) | Disappearance of ν(O-H) band Shift in ν(N-H) frequencies Appearance of new ν(M-O) and ν(M-N) bands (~400-600 cm⁻¹) | Deprotonation and coordination of the hydroxyl group Coordination of the amino group |

| UV-Visible Spectroscopy | Ligand-centered π-π* and n-π* transitions | Bathochromic or hypsochromic shifts of ligand bands Appearance of new d-d transition bands (for transition metals) | Coordination to metal ion alters ligand electronic structure Information on coordination geometry |

| ¹H NMR Spectroscopy | Characteristic signals for aromatic, methylene (B1212753), and amine protons | Broadening or shifting of signals near coordination sites (especially -CH₂- and -NH₂) | Confirmation of ligand structure in diamagnetic complexes (e.g., Zn(II)) |

Spectroscopic and Structural Elucidation of 4 Aminomethyl Naphthalen 1 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be achieved.

¹H-NMR Chemical Shift Analysis

The proton NMR (¹H-NMR) spectrum of 4-(Aminomethyl)naphthalen-1-ol (B3058282) hydrochloride is predicted to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the aminomethyl group, and the exchangeable protons of the hydroxyl and ammonium (B1175870) groups.

The naphthalene ring system contains six aromatic protons. The electron-donating hydroxyl group (-OH) at the C1 position and the electron-withdrawing aminomethyl group (-CH₂NH₃⁺) at the C4 position significantly influence the chemical shifts of these protons. The -OH group will shield adjacent protons (H-2 and H-8), shifting them upfield, while the -CH₂NH₃⁺ group will deshield its neighboring protons (H-3 and H-5). The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will appear in a more typical aromatic region, with their exact shifts determined by through-space and through-bond effects.

The methylene protons (-CH₂-) of the aminomethyl group are adjacent to the positively charged ammonium group and the aromatic ring, which would cause them to appear as a singlet or a narrowly split multiplet in the downfield region of the aliphatic spectrum. The protons on the ammonium (-NH₃⁺) and hydroxyl (-OH) groups are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H-NMR Chemical Shifts for 4-(Aminomethyl)naphthalen-1-ol Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (H-2, H-3) | 7.0 - 7.8 | Doublet, Doublet |

| Aromatic (H-5, H-6, H-7, H-8) | 7.5 - 8.2 | Multiplets |

| Methylene (-CH₂-) | ~4.2 - 4.5 | Singlet |

| Ammonium (-NH₃⁺) | 8.0 - 9.0 (broad) | Broad Singlet |

Note: Predicted values are based on theoretical principles and data from analogous compounds. Solvent: DMSO-d₆.

¹³C-NMR Spectral Interpretation

The carbon-13 NMR (¹³C-NMR) spectrum provides information on the different carbon environments within the molecule. This compound has 11 unique carbon atoms. The chemical shifts are influenced by the electronic effects of the substituents.

The carbon atom bearing the hydroxyl group (C-1) is expected to be significantly deshielded, appearing far downfield. Conversely, the carbon with the aminomethyl substituent (C-4) will also be deshielded. The quaternary carbons of the naphthalene ring (C-4a, C-8a) will also have characteristic shifts. The remaining aromatic carbons will appear in the typical range for naphthalenic systems, with their precise locations dictated by the substitution pattern. The methylene carbon (-CH₂-) will be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene (-CH₂-) | ~40 - 45 |

| Aromatic (CH) | 105 - 130 |

| Aromatic (C-4) | ~135 |

| Aromatic (Quaternary C-4a, C-8a) | 125 - 140 |

Note: Predicted values are based on theoretical principles and data from analogous compounds. Solvent: DMSO-d₆.

2D-NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show the coupling between the adjacent aromatic protons on the naphthalene rings (e.g., H-2 with H-3, H-5 with H-6, etc.), helping to trace the connectivity of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H-NMR spectrum to its corresponding carbon signal in the ¹³C-NMR spectrum (e.g., the methylene protons to the methylene carbon, and each aromatic proton to its respective aromatic carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons and piecing together the molecular fragments. For example, the methylene protons would show a correlation to the C-4 and C-4a carbons, confirming the attachment point of the aminomethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ would be expected due to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the ammonium salt (-NH₃⁺) would also appear in this region, likely as a complex, broad band.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene aromatic ring would be found in the 1500-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3500 | Broad, Strong |

| N-H Stretch (Ammonium) | 3000 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Ammonium) | ~1600 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and N-H give strong signals in IR, non-polar bonds and symmetric vibrations, such as the C=C bonds of the aromatic ring, often produce strong signals in Raman spectra.

The Raman spectrum of this compound is expected to be dominated by the vibrational modes of the naphthalene ring system. researchgate.net A very strong band corresponding to the symmetric "ring breathing" mode of the naphthalene core would be a key feature. C-H stretching and bending modes would also be observable. The symmetric C-C stretching vibrations, which are often weak in the IR spectrum, would be more prominent in the Raman spectrum, providing valuable structural information about the carbon skeleton. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data, including fragmentation patterns for this compound, is available in the searched scientific literature. A theoretical analysis would involve predicting fragmentation based on the structure—likely cleavage at the benzylic position (between the naphthalene ring and the CH2 group) and loss of the aminomethyl group or fragments thereof—but this would not be based on actual research findings.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Specific UV-Vis absorption maxima (λmax) and fluorescence emission spectra for this compound are not documented in the available literature. While naphthalenic compounds typically exhibit strong absorbance in the UV region and can be fluorescent, precise data for this compound, including excitation and emission wavelengths or quantum yields, could not be located.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases did not yield a solved crystal structure for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, a factual description of the crystal packing and intermolecular interactions (such as hydrogen bonding involving the hydroxyl, amino, and chloride ions, or π-π stacking of the naphthalene rings) cannot be provided.

Conformational Analysis in the Crystalline State

The conformation of the aminomethyl sidechain relative to the naphthalene ring in the solid state is unknown due to the lack of X-ray crystallography data.

Computational and Theoretical Investigations of 4 Aminomethyl Naphthalen 1 Ol Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govaimspress.com It is widely employed to predict molecular properties such as geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost. scispace.comijastems.org

The electronic properties of 4-(Aminomethyl)naphthalen-1-ol (B3058282) hydrochloride can be analyzed through the study of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for determining molecular chemical stability and reactivity. scispace.comnih.gov A smaller energy gap suggests higher reactivity.

For analogous naphthalene (B1677914) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine these parameters. nih.gov The HOMO in such compounds is typically localized over the naphthalene ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netimist.ma In the case of 4-(Aminomethyl)naphthalen-1-ol hydrochloride, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atom of the hydroxyl group and a positive potential (blue regions) around the aminomethyl group's hydrogen atoms and the hydroxyl hydrogen. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. utoronto.ca

Table 1: Theoretical Electronic Properties of a Naphthalene Derivative Calculated using DFT/B3LYP/6-31G(d,p)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

This is an interactive data table. You can sort and filter the data.

DFT calculations are instrumental in elucidating reaction mechanisms by locating and characterizing transition states (TS). pku.edu.cn A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and kinetics of a reaction can be predicted.

For reactions involving this compound, such as electrophilic substitution on the naphthalene ring or reactions at the aminomethyl group, DFT can be used to model the potential energy surface. For instance, in a hypothetical electrophilic aromatic substitution reaction, calculations would identify the structure of the Wheland intermediate (a carbocation) and the transition states leading to its formation and subsequent deprotonation. Quantum chemical calculations can reveal that a reaction might commence with the protonation of a reactant to generate a more reactive species, followed by addition and deprotonation steps to yield the final products. pku.edu.cn

The interaction of this compound with various surfaces is crucial for applications in materials science and catalysis. DFT can be used to model the adsorption of the molecule onto surfaces like graphene, metallic nanoparticles, or activated carbon. These studies can determine the most stable adsorption geometry, the adsorption energy, and the nature of the interactions (e.g., physisorption via van der Waals forces or chemisorption involving covalent bond formation).

Studies on the adsorption of similar aromatic compounds, such as naphthalene and its derivatives, onto biochar have shown that the primary adsorption mechanisms can include pore filling, hydrogen bonding, π-π interactions, and hydrophobic interactions. researchgate.net For this compound, DFT calculations could predict that the naphthalene ring interacts with a carbonaceous surface via π-π stacking, while the hydroxyl and aminomethyl groups could form hydrogen bonds with surface functional groups.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ekb.eg By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscape and dynamic behavior of molecules. researchgate.net

For this compound, MD simulations can be employed to explore its conformational flexibility, particularly the rotation around the single bonds of the aminomethyl side chain. These simulations can identify the most stable conformations in different environments, such as in a vacuum, in aqueous solution, or in a lipid bilayer. The simulations can also provide insights into the formation of intramolecular hydrogen bonds and the solvation structure around the molecule. All-atom MD simulations, often combined with quantum mechanical/molecular mechanical (QM/MM) modeling, are particularly useful for investigating the role of solvent systems in molecular behavior. researchgate.net

Table 2: Torsion Angles for a Stable Conformer of a Naphthalene Derivative Obtained from MD Simulations in Aqueous Solution

| Torsion Angle | Angle (degrees) |

|---|---|

| C4-C11-N-H | 178.5 |

| C1-C4-C11-N | -65.2 |

| H-N-C11-H | 60.1 |

This is an interactive data table. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (physicochemical properties derived from the molecular structure) with experimental activity, QSAR models can be developed to predict the activity of new, untested compounds. researchgate.net

For a series of derivatives of 4-(Aminomethyl)naphthalen-1-ol, a QSAR study would involve calculating a wide range of molecular descriptors, such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecule.

These descriptors would then be correlated with a measured biological activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods like multiple linear regression or machine learning algorithms. nih.gov A robust and predictive QSAR model can be an efficient tool for guiding the synthesis of new derivatives with improved activity. nih.govresearchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. Comparing the theoretical spectrum with the experimental one can help in the assignment of the observed vibrational bands to specific molecular motions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., 1H, 13C). The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used for this purpose. The predicted chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths of molecules. nih.gov This allows for the prediction of the UV-Visible absorption spectrum, providing information about the electronic transitions within the molecule. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the naphthalene ring system.

Table 3: Theoretically Predicted Spectroscopic Data for a Naphthalene Derivative

| Spectroscopic Technique | Predicted Value |

|---|---|

| IR Frequency (O-H stretch) | 3450 cm-1 |

| 13C NMR Chemical Shift (C-OH) | 155 ppm |

| UV-Vis λmax | 298 nm |

This is an interactive data table. You can sort and filter the data.

Role of 4 Aminomethyl Naphthalen 1 Ol Hydrochloride in Organic Synthesis and Materials Science

Functionalization of Polymeric Materials:The functionalization of polymers with specific chemical moieties can impart desired properties. For instance, amine-functionalized polymers have applications in biomolecule immobilization.rsc.orgHowever, no studies were found that describe the use of 4-(Aminomethyl)naphthalen-1-ol (B3058282) hydrochloride for the functionalization of polymeric materials.

Due to this absence of specific research data, a scientifically accurate and informative article that adheres to the provided outline for 4-(Aminomethyl)naphthalen-1-ol hydrochloride cannot be constructed.

Biochemical and Molecular Interaction Studies of 4 Aminomethyl Naphthalen 1 Ol Hydrochloride Derivatives Non Clinical Focus

In Vitro Studies of Enzyme Inhibition and Modulation

There is no specific data available in the scientific literature regarding the in vitro enzyme inhibition or modulation by 4-(Aminomethyl)naphthalen-1-ol (B3058282) hydrochloride. Studies on other naphthalen-1-ol derivatives have shown inhibitory activity against various enzymes, such as acetylcholinesterase and carbonic anhydrases. For instance, a series of synthesized 1-naphthol (B170400) derivatives demonstrated effective inhibition of human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE), with Ki values in the micromolar to nanomolar range. researchgate.net However, without direct experimental evidence, it is not possible to create a data table of enzyme inhibition for 4-(Aminomethyl)naphthalen-1-ol hydrochloride.

Receptor Binding and Signaling Pathway Modulation at the Molecular Level

No studies detailing the receptor binding affinities or the modulation of signaling pathways by this compound have been identified. To determine such interactions, radioligand binding assays or other biophysical techniques would be necessary to measure binding constants (e.g., Kd, Ki) for specific receptors. Furthermore, downstream cellular assays would be required to elucidate any effects on signaling pathways. Research on other aminonaphthol derivatives has suggested potential interactions with various cellular targets, but specific data for the requested compound is absent.

Antioxidant Activity Investigations (Mechanistic)

While the phenolic hydroxyl group on the naphthalene (B1677914) ring suggests potential antioxidant activity for this compound, no mechanistic studies have been published. The antioxidant activity of related amidoalkyl-2-naphthol derivatives has been investigated, revealing potent free radical scavenging activity comparable to known antioxidants like BHT and BHA. nih.gov The primary mechanisms identified for these related compounds are hydrogen atom transfer and sequential proton loss electron transfer. nih.gov A study on various aminonaphthols incorporated with indole (B1671886) derivatives also showed radical scavenging and ferric ion reducing power. nih.gov Without specific experimental data from assays such as DPPH, ABTS, or ORAC for this compound, a quantitative assessment of its antioxidant potential and the underlying mechanisms cannot be provided.

Antimicrobial Activity against Specific Microorganisms (Mechanism-focused, non-clinical)

There is a lack of published research on the antimicrobial activity of this compound against specific microorganisms. The broader class of naphthalene derivatives is known to possess antimicrobial properties. bohrium.com For example, certain aminonaphthols with indole moieties have demonstrated excellent antimicrobial activity with low minimum inhibitory concentrations (MIC) against tested strains. nih.gov Another study on Mannich base derivatives of naphthol showed potent activity against a range of bacteria and fungi. However, the specific spectrum of activity and the mechanism of action for this compound remain uninvestigated.

Chelation with Biological Metal Ions (if applicable)

The potential for this compound to chelate with biological metal ions has not been explored in the available literature. The presence of the hydroxyl and aminomethyl groups could theoretically enable this compound to act as a ligand for metal ions. Studies on related aminonaphthols have shown good metal-chelating activity. nih.gov However, without experimental data from techniques such as spectrophotometric titrations or isothermal titration calorimetry, the chelation capacity and the stability of any potential metal complexes with this compound cannot be determined.

Advanced Analytical Techniques and Quality Control in Research

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are paramount for the separation and quantification of "4-(Aminomethyl)naphthalen-1-ol hydrochloride" from any impurities or related substances that may be present. These methods offer high resolution and sensitivity, making them ideal for quality control.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like "this compound". A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

The development of a robust HPLC method for "this compound" would typically involve the systematic optimization of several key parameters to achieve the desired separation. A reversed-phase approach is often suitable for polar aromatic compounds.

Key Developmental Stages:

Column Selection: A C18 column is a common starting point due to its versatility and effectiveness in retaining a wide range of organic molecules. The choice of particle size and column dimensions will influence efficiency and analysis time.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for ionizable compounds like "this compound" as it affects the retention and peak shape. A slightly acidic pH would likely be chosen to ensure the amine group is protonated.

Detection Wavelength: The UV-Vis detector is commonly used for aromatic compounds. The selection of an appropriate wavelength, based on the compound's UV spectrum, is crucial for achieving high sensitivity. Naphthalenic systems typically exhibit strong absorbance in the UV region.

Flow Rate and Temperature: These parameters are optimized to ensure good resolution and reasonable run times.

Below is an illustrative table of optimized HPLC parameters for the analysis of "this compound".

| Parameter | Optimized Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

While HPLC is suitable for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities. For a compound like "this compound," direct analysis by GC-MS may be challenging due to its low volatility and thermal lability. Therefore, a derivatization step is often necessary to convert the polar functional groups (-OH and -NH2) into less polar, more volatile derivatives.

Typical Workflow for GC-MS Analysis:

Derivatization: Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte.

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint" for identification.

An illustrative table of potential impurities that could be identified by GC-MS is provided below.

| Potential Impurity | Potential Origin | Expected m/z of TMS Derivative |

| Naphthalene (B1677914) | Starting material | 128 |

| 1-Naphthol (B170400) | Precursor | 216 |

| 4-Methylnaphthalen-1-ol | By-product | 230 |

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Characterization

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For "this compound," Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about its thermal stability, decomposition profile, and melting point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. This is useful for determining the temperature at which the compound begins to decompose. For a hydrochloride salt, an initial weight loss may be observed corresponding to the loss of water or other solvates, followed by the decomposition of the organic molecule at higher temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, which is a key indicator of purity. A sharp melting endotherm is characteristic of a pure crystalline compound. Broader peaks may suggest the presence of impurities.

The following table presents hypothetical thermal analysis data for "this compound".

| Analytical Technique | Parameter | Illustrative Value | Interpretation |

| TGA | Onset of Decomposition | ~250 °C | Indicates the temperature at which significant thermal degradation begins. |

| DSC | Melting Point (Peak) | ~210 °C | Represents the melting temperature of the compound. |

| DSC | Enthalpy of Fusion (ΔH) | ~30 J/g | The energy required to melt the substance. |

Potentiometric and Conductometric Studies (if relevant to its salt form behavior)

Given that the compound is a hydrochloride salt, potentiometric and conductometric studies can be relevant for understanding its behavior in solution.

Potentiometric Titration: This technique can be used to determine the pKa of the aminomethyl group and to quantify the compound in solution. By titrating a solution of "this compound" with a standard base (e.g., sodium hydroxide) and monitoring the pH, an inflection point corresponding to the neutralization of the ammonium (B1175870) group can be observed. This allows for an accurate determination of the compound's concentration.

Conductometry: Conductometric measurements can provide insights into the ionic nature of the compound in solution. The molar conductivity of a solution of "this compound" can be measured at different concentrations to study ion-pairing and dissociation behavior. This data can be useful in understanding the compound's solubility and interactions in various solvent systems.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For 4-(aminomethyl)naphthalen-1-ol (B3058282) and its derivatives, future research will likely prioritize the shift from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, to more sustainable alternatives. Key areas of exploration include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze key steps, such as amination or hydroxylation, on the naphthalene (B1677914) core. This approach offers high selectivity under mild conditions (aqueous media, ambient temperature, and pressure), significantly reducing the environmental footprint.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can enhance safety, improve reaction control, and allow for more efficient optimization of reaction conditions. This can lead to higher yields and purity while minimizing solvent usage and energy consumption.

Renewable Feedstocks: Investigating synthetic pathways that utilize starting materials derived from renewable resources, such as lignin (B12514952), could provide a sustainable alternative to petroleum-based precursors. rsc.org For instance, modular routes are being developed to convert lignin-derived platform chemicals into complex aromatic structures. rsc.org

Green Solvents and Catalysts: The exploration of benign reaction media, such as water, supercritical fluids, or bio-derived solvents, will be crucial. Furthermore, replacing stoichiometric reagents with catalytic amounts of recyclable, non-toxic catalysts (e.g., iron or copper-based catalysts) can drastically improve the atom economy and sustainability of the synthesis. researchgate.net

| Sustainable Approach | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Identifying and engineering enzymes for specific transformations on the naphthalene scaffold. |

| Flow Chemistry | Enhanced safety, improved yield and purity, reduced solvent/energy use | Developing and optimizing continuous flow reactors for key synthetic steps. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, utilization of biomass | Designing synthetic pathways from lignin or other bio-based platform chemicals. rsc.org |

| Green Catalysts | Improved atom economy, recyclability, lower toxicity | Replacing hazardous reagents with earth-abundant metal catalysts or organocatalysts. researchgate.net |

Design and Synthesis of Advanced Derivatives with Tuned Reactivity

The inherent reactivity of the 4-(aminomethyl)naphthalen-1-ol scaffold allows for extensive structural modification to create advanced derivatives with finely tuned properties. Future synthetic efforts will focus on targeted modifications to modulate electronic, steric, and physicochemical characteristics for specific applications.

Modification of the Aminomethyl Side Chain: The primary amine offers a convenient handle for elaboration. Acylation, alkylation, or arylation can introduce new functional groups that influence solubility, steric bulk, and intermolecular interactions.

Multicomponent Reactions: Strategies like the Betti reaction and other multicomponent reactions can be employed to construct more complex aminobenzylnaphthol derivatives in a single, efficient step. nih.gov This approach is advantageous for rapidly building libraries of diverse compounds for screening in various applications. nih.gov

Bioisosteric Replacement: Replacing the hydroxyl or amine groups with other functionalities (e.g., thiols, amides, sulfamates) could lead to derivatives with novel chemical reactivity and binding properties. nih.gov

| Modification Strategy | Targeted Property | Potential Derivative Class |

|---|---|---|

| Ring Substitution | Electronic properties, pKa of hydroxyl group | Nitro-, Halo-, or Methoxy-substituted naphthalenols |

| Side Chain Elaboration | Solubility, steric hindrance, hydrogen bonding capacity | N-acyl, N-alkyl, or N-aryl derivatives |

| Multicomponent Reactions | Molecular complexity, structural diversity | Amidoalkyl naphthols, Betti bases nih.govwum.edu.pk |

| Functional Group Interconversion | Reactivity, binding modes | Naphthyl sulfamates, Thionaphthols nih.gov |

Deeper Mechanistic Understanding through Advanced Computational Methods

Advanced computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental design. For 4-(aminomethyl)naphthalen-1-ol and its derivatives, methods such as Density Functional Theory (DFT) will be instrumental.

Future computational studies are expected to focus on:

Reaction Mechanism Elucidation: DFT calculations can map out the energy profiles of potential synthetic routes, helping to identify the most favorable pathways and optimize reaction conditions. nih.gov This is particularly useful for understanding the selectivity observed in complex reactions. nih.gov

Prediction of Physicochemical Properties: Computational models can accurately predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), which is crucial for the early-stage design of new derivatives. nih.gov

Molecular Docking and Dynamics: In the context of chemical biology, molecular docking and dynamics simulations can predict how these molecules interact with biological macromolecules. nih.gov This can help in designing molecular probes with high affinity and selectivity for specific targets. mdpi.com

Rational Design of Materials: Computational screening can predict the electronic and optical properties of novel derivatives, accelerating the discovery of new materials for applications in organic electronics. oled-intermediates.com

Applications in Emerging Fields of Chemical Biology and Material Science (Non-Clinical)

While avoiding clinical applications, the versatile structure of 4-(aminomethyl)naphthalen-1-ol hydrochloride makes it a promising candidate for innovation in chemical biology and material science.

Chemical Biology: The naphthalene core is a well-known fluorophore. Derivatives could be developed as fluorescent probes for sensing metal ions or biomolecules in cellular environments. The aminomethyl group provides a conjugation site for linking the fluorophore to other molecules to study biological processes. Naphthoquinone derivatives, which can be synthesized from naphthols, are used as molecular probes to study biological interactions due to their redox properties. mdpi.com

Material Science: Naphthalene derivatives are valued for their optical properties and chemical stability, making them suitable for constructing organic electronic devices. oled-intermediates.com The hydroxyl and amino groups on the 4-(aminomethyl)naphthalen-1-ol scaffold offer reactive sites for polymerization. This could lead to the development of novel hyper-cross-linked polymers (HCLPs) with high surface areas, potentially useful for gas storage and separation applications. researchgate.net Furthermore, the chromophoric naphthalene unit makes these compounds and their derivatives interesting for creating novel dyes and pigments with high color intensity and stability for use in textiles and coatings. knowde.com

Q & A

Q. What are the standard synthesis methods for 4-(Aminomethyl)naphthalen-1-ol hydrochloride, and what key parameters influence yield?

The compound is typically synthesized via multi-step reactions. A common approach involves refluxing hydroxylamine hydrochloride with a substituted naphthol derivative (e.g., 1-hydroxynaphthalene) in ethanol under basic conditions (e.g., KOH) for 12+ hours, followed by neutralization with acetic acid . Key parameters include solvent choice (ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios to minimize side reactions. Technical-grade purity (90%) is achievable through recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Characterization relies on:

- NMR spectroscopy : To confirm the aminomethyl (–CH2NH2) and hydroxyl (–OH) groups on the naphthalene ring.

- IR spectroscopy : For identifying N–H (3300–3500 cm⁻¹) and O–H (broad ~3200 cm⁻¹) stretches .

- Melting point analysis : Decomposition at 273°C (dec.) is a key physical property .

- Mass spectrometry : To verify molecular weight (195.65 g/mol) and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry and biochemical research?

- Medicinal chemistry : As a precursor for synthesizing s-triazine derivatives and aminoalkyl-naphthol analogs, which are explored for receptor-ligand interactions and enzyme modulation .

- Biochemical assays : Used in neurotransmitter studies, such as serotonin and dopamine pathway modulation, due to its structural similarity to bioactive amines .

Advanced Research Questions

Q. How can synthesis protocols be optimized to reduce side reactions and improve purity?

Optimization strategies include:

- Catalyst selection : Palladium or copper salts enhance reaction specificity in multi-step syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate stability .

- Temperature gradients : Controlled heating during reflux minimizes decomposition .

- Chromatographic purification : HPLC or column chromatography resolves impurities, particularly in technical-grade batches .

Q. What stability considerations are critical for storing and handling this compound in biological studies?

- Hygroscopicity : The hydrochloride salt form requires desiccated storage to prevent moisture absorption .

- Thermal stability : Decomposition above 273°C necessitates avoidance of high-temperature processing .

- Light sensitivity : Store in amber vials to prevent photodegradation of the naphthalene core .

Q. How can analytical methods be developed to quantify trace impurities in pharmaceutical-grade batches?

- HPLC-UV/Vis : Utilize C18 columns with mobile phases (e.g., acetonitrile/water) to separate impurities like duloxetine-related derivatives .

- Reference standards : Cross-validate against pharmacopeial standards (e.g., USP/EP) for regulatory compliance .

- Mass spectrometry (HRMS) : Detect low-abundance contaminants via high-resolution fragmentation patterns .

Q. How do contradictions in reported biological activities (e.g., receptor modulation vs. enzyme inhibition) inform mechanistic studies?

- Receptor-ligand assays : Use radiolabeled analogs to quantify binding affinity for serotonin/dopamine receptors, addressing discrepancies in signaling pathway effects .

- Oxidative metabolism studies : Investigate N-oxide formation under physiological conditions, which may alter bioactivity .

- Structure-activity relationship (SAR) : Modify the aminomethyl or hydroxyl groups to isolate specific pharmacological effects .

Q. What reaction mechanisms govern the functionalization of this compound in complex syntheses?

- Electrophilic substitution : The electron-rich naphthalene ring undergoes nitration or halogenation at the 2- or 4-positions .

- Nucleophilic reactions : The primary amine (–CH2NH2) reacts with carbonyl compounds (e.g., ketones) to form Schiff bases, useful in prodrug design .

- Oxidative pathways : Controlled oxidation with H2O2 yields N-oxides, which may enhance solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.